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N-tert-Butyl-2-benzothiazolesulfenamide

Rubber vulcanization Scorch safety Sulfenamide accelerators

Rubber compounders face premature scorch during multi-stage processing and nitrosamine exposure from legacy accelerators like NOBS. TBBS (CAS 95-31-8) is a delayed-action sulfenamide vulcanization accelerator that eliminates carcinogenic nitrosamine risk while delivering a balanced scorch safety-cure rate profile. • Drop-in replacement for NOBS without formulation changes • Optimal 5.5 phr loading in silica-filled NR achieves ~34.6 MPa tensile strength • Binary cure systems with DBTH improve reversion resistance in thick rubber articles • Available in research (25g-1kg) and bulk industrial quantities

Molecular Formula C11H14N2S2
Molecular Weight 238.4 g/mol
CAS No. 95-31-8
Cat. No. B1202740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-2-benzothiazolesulfenamide
CAS95-31-8
SynonymsN-tert-butyl-2-benzothiazolesulfenamide
Molecular FormulaC11H14N2S2
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NSC1=NC2=CC=CC=C2S1
InChIInChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3
InChIKeyIUJLOAKJZQBENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN MOST ORG SOLVENTS

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS, CAS 95-31-8): Technical Baseline for Procurement Evaluation


N-tert-Butyl-2-benzothiazolesulfenamide (TBBS, also designated Accelerator NS, CAS 95-31-8) is a sulfenamide-class rubber vulcanization accelerator with the molecular formula C₁₁H₁₄N₂S₂ and molecular weight 238.37 . It appears as a milky white to light yellowish brown powder or granular solid, with an initial melting point ≥104.0 °C, density of 1.26–1.32 g/cm³, and solubility in benzene, chloroform, carbon disulfide, acetone, and alcohols, while being insoluble in water and dilute acid/alkali solutions [1]. As a delayed-action accelerator, TBBS provides a characteristic balance of scorch safety and cure rate, making it a widely adopted primary accelerator in sulfur-cured natural rubber (NR), styrene-butadiene rubber (SBR), butadiene rubber (BR), and their blends, particularly in tire manufacturing [2].

Why TBBS Cannot Be Directly Substituted with Other Sulfenamide or Thiazole Accelerators


Within the sulfenamide accelerator class, compounds such as CBS (N-cyclohexyl-2-benzothiazolesulfenamide), DCBS (N,N-dicyclohexyl-2-benzothiazolesulfenamide), and MOR/MBS (2-(morpholinothio)benzothiazole) share a common benzothiazole core but differ fundamentally in their amine-derived substituents, which directly govern their activation temperature, scorch safety profile, and cure kinetics [1]. Thiazole accelerators like MBT and MBTS operate via a different mechanism with substantially shorter scorch times, precluding their use in applications requiring extended processing windows [2]. Furthermore, certain sulfenamides—notably NOBS (MBS)—generate carcinogenic N-nitrosamines during vulcanization, a regulatory and occupational safety liability that TBBS entirely avoids, earning it the designation of 'standard accelerator' in modern formulations [3]. These structural and mechanistic differences translate into quantifiable variations in processing behavior and vulcanizate properties, as detailed in the evidence below.

Quantitative Differentiation Evidence: TBBS (CAS 95-31-8) Versus Comparator Accelerators


Scorch Safety Ranking: TBBS Offers Longer Processing Window Than CBS

Among widely used sulfenamide accelerators, TBBS provides intermediate scorch safety, positioned between CBS and MOR/DCBS in the established processing safety hierarchy [1]. Vendor comparative data explicitly states that TBBS exhibits longer scorch time and higher processing safety than CBS [2]. This difference is structurally attributable to the steric bulk of the tert-butyl group, which moderates the accelerator's thermal activation profile relative to the cyclohexyl-substituted CBS.

Rubber vulcanization Scorch safety Sulfenamide accelerators Processing window

Dosage Efficiency: TBBS Achieves Equivalent Modulus at 10% Lower Loading Than CBS or MBS

TBBS demonstrates superior crosslinking efficiency on a weight basis. Technical datasheets and supplier specifications indicate that TBBS can achieve equal modulus development to CBS or NOBS (MBS) when used at approximately 10% lower loading levels [1]. This dosage advantage translates directly into reduced raw material consumption per unit of vulcanizate produced, with implications for formulation cost optimization and supply chain efficiency.

Rubber compounding Accelerator dosage Modulus development Formulation efficiency

Reversion Resistance: TBBS Binary Cure Systems Outperform Single Accelerator Systems

In carbon black-filled natural rubber compounds, binary cure systems incorporating TBBS with DBTH (1,6-bis(N,N′-dibenzylthiocarbamoyldithio)-hexane) demonstrate faster cure rate and better reversion resistance than single benzothiazole sulfenamide cure systems [1]. Reversion—the thermal degradation of polysulfidic crosslinks during prolonged curing at elevated temperatures—compromises mechanical properties. The binary system's improved reversion resistance indicates greater network stability, which is particularly valuable for thick-section rubber articles where heat transfer limitations extend cure times.

Vulcanization reversion Crosslink stability Binary cure systems Natural rubber

Optimal Concentration Determination: TBBS at 5.5 phr Maximizes Tensile Strength in Silica-Filled NR

In silica-filled natural rubber vulcanizates prepared without silane coupling agents, the tensile strength at break exhibits a concentration-dependent response to TBBS, reaching a maximum of approximately 34.6 MPa at 5.5 phr TBBS [1]. This represents the optimal loading for maximizing mechanical reinforcement in this challenging filler system. The study further established that accelerated sulfur vulcanization occurs at TBBS concentrations above 3.5 phr, defining the functional threshold for effective crosslinking [1]. Below 3.5 phr, insufficient accelerator availability limits crosslink formation; above 5.5 phr, diminishing returns and potential side reactions degrade property optimization.

Silica-filled rubber Accelerator optimization Tensile strength Rubber-state NMR

Nitrosamine Safety: TBBS Eliminates Carcinogenic Byproduct Formation Unlike NOBS/MBS

A critical differentiator of TBBS is its failure to generate carcinogenic N-nitrosamines during vulcanization, in contrast to accelerators such as NOBS (MBS, 2-(morpholinothio)benzothiazole) which release morpholine-derived nitrosamines upon thermal decomposition [1]. This safety characteristic has led to the classification of TBBS as the 'standard accelerator' in sulfenamide applications and positions it as a direct, safer replacement for NOBS in formulations where nitrosamine generation is a regulatory or occupational health concern [1]. The tert-butyl substituent of TBBS does not undergo nitrosation to form stable, carcinogenic nitrosamines, whereas the morpholine moiety of NOBS readily does.

Nitrosamine-free Rubber accelerator safety Regulatory compliance Occupational health

Recommended Application Scenarios for TBBS (CAS 95-31-8) Based on Quantitative Evidence


Radial Tire Manufacturing Requiring Extended Processing Safety

Tire production involves sequential mixing, extrusion, calendering, and molding operations that subject rubber compounds to prolonged thermal and mechanical stress. TBBS's scorch safety profile—intermediate between CBS and DCBS [1]—provides the processing window necessary to prevent premature vulcanization across these stages. The compound's ability to achieve fast cure rates at vulcanization temperatures, combined with its widespread use in radial tire applications [2], makes it the preferred primary accelerator for tire tread, sidewall, and carcass compounds.

Reformulation to Eliminate Nitrosamine-Generating Accelerators (NOBS Replacement)

Manufacturers currently using NOBS (MBS) face increasing regulatory pressure to eliminate nitrosamine emissions. TBBS serves as a direct, drop-in replacement that delivers comparable cure characteristics without generating carcinogenic nitrosamines [1]. This substitution enables compliance with evolving occupational exposure limits and environmental regulations (e.g., German TRGS 552, EU Directive 93/11/EEC) without requiring extensive reformulation or process revalidation, as TBBS and NOBS exhibit similar cure kinetics in many compound designs.

Silica-Filled 'Green Tire' Tread Compound Development

The optimal TBBS concentration for silica-filled natural rubber vulcanizates without silane coupling agents is 5.5 phr, at which tensile strength reaches approximately 34.6 MPa [1]. Below 3.5 phr TBBS, accelerated vulcanization does not occur effectively. This concentration-response data provides a validated formulation starting point for researchers and compounders developing low-rolling-resistance tread compounds, reducing the experimental burden of accelerator optimization in challenging silica systems.

Thick-Section Industrial Rubber Goods (Hoses, Belts, Rollers)

Thick rubber articles experience extended cure cycles and are prone to reversion—thermal degradation of crosslinks at the core—which compromises mechanical integrity. Binary cure systems incorporating TBBS with DBTH demonstrate faster cure rates and improved reversion resistance compared to single benzothiazole sulfenamide systems [1]. This evidence supports the selection of TBBS-based binary cure packages for hoses, conveyor belts, and industrial rollers where uniform cure state and crosslink stability throughout the article thickness are critical to service life and performance.

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